
3-(4-Tert-butylphenyl)propan-1-amine hydrochloride
Overview
Description
3-(4-Tert-butylphenyl)propan-1-amine hydrochloride is a synthetic compound that belongs to the class of phenethylamines. It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a propan-1-amine chain. This compound is often used in pharmaceutical research and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-tert-butylphenyl)propan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-tert-butylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine source under suitable conditions.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic processes to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-tert-butylphenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Scientific Research Applications
3-(4-Tert-butylphenyl)propan-1-amine hydrochloride has several notable applications:
Organic Synthesis
The compound serves as a building block in organic synthesis for creating more complex molecules. Its unique structure allows for various chemical transformations, including:
- Oxidation: Producing imines or nitriles.
- Reduction: Forming secondary or tertiary amines.
- Substitution Reactions: Electrophilic aromatic substitution on the phenyl ring.
Research indicates that this compound exhibits significant biological activities:
- Neurological Effects: Preliminary studies suggest it may enhance dopamine release, indicating potential applications in treating neurodegenerative diseases like Parkinson's disease .
- Cardiovascular Implications: In vitro studies show it can relax vascular smooth muscle cells, suggesting a role in managing hypertension.
- Ion Channel Modulation: It has been identified as a potentiator of CFTR function, which is crucial for ion transport in epithelial cells, relevant for cystic fibrosis treatment.
Therapeutic Potential
The therapeutic implications of this compound are promising:
Condition | Potential Role |
---|---|
Neurological Disorders | Modulation of neurotransmitter levels |
Cardiovascular Health | Influence on vascular smooth muscle cells |
Cystic Fibrosis | Modulation of CFTR ion channels |
Case Studies
Several studies have investigated the biological activity and therapeutic potential of this compound:
Study on Neurological Effects
A study demonstrated that 3-(4-tert-butylphenyl)propan-1-amine could enhance dopamine release in neuronal cultures, suggesting its potential use in therapies for neurodegenerative diseases .
Cardiovascular Research
In vitro experiments indicated that the compound could relax vascular smooth muscle cells, highlighting its possible therapeutic role in managing hypertension.
Ion Channel Interaction
Research showed that the compound acts as a potentiator of CFTR function, enhancing chloride ion transport in epithelial cells. This finding is particularly relevant for developing treatments for cystic fibrosis.
Mechanism of Action
The mechanism of action of 3-(4-tert-butylphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(4-tert-butylphenyl)aniline hydrochloride: Similar structure but with an aniline group instead of a propan-1-amine chain.
3-(4-tert-butylphenyl)propan-1-ol: Similar structure but with an alcohol group instead of an amine.
Uniqueness
3-(4-tert-butylphenyl)propan-1-amine hydrochloride is unique due to its specific combination of a tert-butyl group, phenyl ring, and propan-1-amine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
3-(4-Tert-butylphenyl)propan-1-amine hydrochloride, also known as 1-(4-tert-butylphenyl)propan-1-amine, is an organic compound characterized by its unique structural features, including a tert-butyl group attached to a phenyl ring. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in relation to its interactions with various biological systems.
- Molecular Formula : C13H21N- HCl
- Molecular Weight : 227.77 g/mol
- Structural Characteristics : The presence of the tert-butyl group enhances the steric hindrance and hydrophobic properties of the molecule, which may influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The compound's amino and hydroxyl groups facilitate hydrogen bonding with biological molecules, potentially modulating various biochemical pathways.
Key Mechanisms:
- Receptor Interaction : The compound may act as an agonist or antagonist at adrenergic receptors, influencing neurotransmitter release and uptake pathways.
- Enzyme Modulation : It can bind to enzymes, affecting their catalytic activity and altering metabolic pathways.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that related compounds exhibit significant antibacterial and antifungal properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds with similar structures have demonstrated MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential efficacy in treating infections .
Compound | Target Pathogen | MIC (mg/mL) |
---|---|---|
Compound A | S. aureus | 0.0039 |
Compound B | E. coli | 0.025 |
Neuropharmacological Effects
The compound's interaction with adrenergic receptors suggests potential applications in neuropharmacology:
- Influence on Neurotransmission : It may enhance or inhibit neurotransmitter activity, which could be beneficial in treating conditions like depression or anxiety disorders.
Case Studies
- Antibacterial Efficacy : In a study evaluating various alkaloids, derivatives of similar structures showed promising antibacterial effects against multiple strains, indicating that modifications in the phenyl group can significantly enhance activity .
- Neurotransmitter Modulation : A study on related amine compounds revealed their ability to modulate serotonin levels in vitro, suggesting that this compound could have similar effects.
Properties
IUPAC Name |
3-(4-tert-butylphenyl)propan-1-amine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N.ClH/c1-13(2,3)12-8-6-11(7-9-12)5-4-10-14;/h6-9H,4-5,10,14H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAYYRXAYPFGKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCCN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.